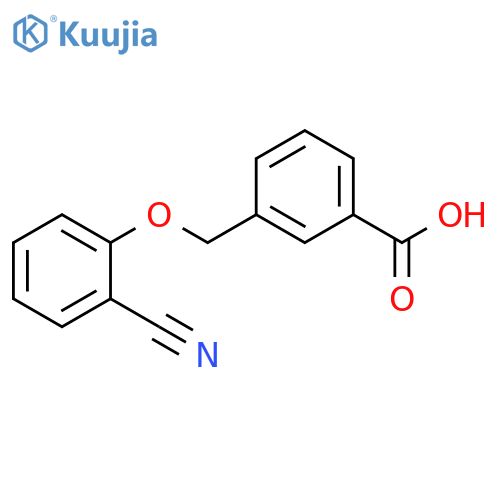

Cas no 1016880-52-6 (3-(2-cyanophenoxymethyl)benzoic acid)

3-(2-cyanophenoxymethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Cyanophenoxymethyl)benzoic Acid

- 3-(2-cyanophenoxymethyl)benzoic acid

-

- インチ: 1S/C15H11NO3/c16-9-13-5-1-2-7-14(13)19-10-11-4-3-6-12(8-11)15(17)18/h1-8H,10H2,(H,17,18)

- InChIKey: AWUHBXMUGLGASF-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=CC(COC2=CC=CC=C2C#N)=C1

計算された属性

- せいみつぶんしりょう: 253.073893g/mol

- どういたいしつりょう: 253.073893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 70.3Ų

- ぶんしりょう: 253.25g/mol

3-(2-cyanophenoxymethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77645-2.5g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 2.5g |

$440.0 | 2023-02-12 | |

| Enamine | EN300-77645-0.5g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 0.5g |

$175.0 | 2023-02-12 | |

| Enamine | EN300-77645-1.0g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 1.0g |

$225.0 | 2023-02-12 | |

| Enamine | EN300-77645-5.0g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 5.0g |

$650.0 | 2023-02-12 | |

| Aaron | AR01AJ44-10g |

3-(2-cyanophenoxymethyl)benzoic acid |

1016880-52-6 | 95% | 10g |

$1351.00 | 2023-12-16 | |

| 1PlusChem | 1P01AIVS-2.5g |

3-(2-cyanophenoxymethyl)benzoic acid |

1016880-52-6 | 95% | 2.5g |

$606.00 | 2023-12-27 | |

| A2B Chem LLC | AV69848-5g |

3-(2-cyanophenoxymethyl)benzoic acid |

1016880-52-6 | 95% | 5g |

$720.00 | 2024-04-20 | |

| Enamine | EN300-77645-0.1g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 0.1g |

$78.0 | 2023-02-12 | |

| Enamine | EN300-77645-0.25g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 0.25g |

$111.0 | 2023-02-12 | |

| Enamine | EN300-77645-10.0g |

3-[(2-cyanophenoxy)methyl]benzoic acid |

1016880-52-6 | 95% | 10.0g |

$964.0 | 2023-02-12 |

3-(2-cyanophenoxymethyl)benzoic acid 関連文献

-

1. Back matter

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

3-(2-cyanophenoxymethyl)benzoic acidに関する追加情報

Professional Introduction to 3-(2-cyanophenoxymethyl)benzoic Acid (CAS No. 1016880-52-6)

3-(2-cyanophenoxymethyl)benzoic acid, identified by its CAS number 1016880-52-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of 3-(2-cyanophenoxymethyl)benzoic acid, particularly the presence of a cyano group and a phenoxy-methyl side chain, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The benzoic acid moiety is a well-documented pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antioxidant properties. In recent years, researchers have been exploring benzoic acid derivatives as candidates for novel drug development, leveraging their structural versatility to modulate biological targets effectively. The cyano group in 3-(2-cyanophenoxymethyl)benzoic acid introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological macromolecules. This feature is particularly advantageous in drug design, where optimal solubility and bioavailability are critical factors.

The phenoxy-methyl side chain further extends the functional diversity of 3-(2-cyanophenoxymethyl)benzoic acid. This moiety can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, enabling the synthesis of more complex structures. In recent studies, derivatives of this type have been investigated for their potential in inhibiting specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The structural motif has shown promise in modulating pathways associated with inflammation and oxidative stress, areas of significant interest in contemporary pharmacological research.

One of the most compelling aspects of 3-(2-cyanophenoxymethyl)benzoic acid is its role as a building block in the synthesis of more sophisticated pharmacological agents. Researchers have utilized this compound to develop novel analogs with enhanced binding affinity and selectivity for target proteins. For instance, modifications of the cyano group have been explored to optimize pharmacokinetic profiles, while alterations to the phenoxy-methyl moiety have aimed at improving metabolic stability. These efforts align with the broader trend in drug discovery towards rational design based on structural insights.

The chemical reactivity of 3-(2-cyanophenoxymethyl)benzoic acid also makes it a valuable tool in synthetic organic chemistry. The cyano group can be converted into other functional groups, such as amides or carboxylic acids, through various chemical transformations. Similarly, the phenoxy-methyl side chain can undergo reactions like hydrolysis or alkylation, providing access to a wide range of derivatives. These synthetic possibilities have been exploited in academic and industrial settings to create libraries of compounds for high-throughput screening.

In the context of current research trends, 3-(2-cyanophenoxymethyl)benzoic acid has found applications in the development of targeted therapies for chronic diseases. Its structural framework has been adapted to create molecules that interact selectively with disease-specific biomarkers. For example, studies have demonstrated its utility in designing inhibitors for enzymes overexpressed in cancer cells or modulators of receptors involved in neurodegenerative conditions. Such applications highlight the compound's potential as a scaffold for innovative drug candidates.

The synthesis and characterization of 3-(2-cyanophenoxymethyl)benzoic acid also contribute to advancements in analytical chemistry and spectroscopy techniques. Modern methodologies allow for precise determination of its molecular structure and interactions with biological systems. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its conformational dynamics and binding modes. These insights are crucial for optimizing its use in pharmaceutical applications.

The future prospects for 3-(2-cyanophenoxymethyl)benzoic acid are promising, given its versatility and potential therapeutic relevance. Ongoing research aims to expand its utility by exploring new synthetic pathways and functional modifications. Collaborative efforts between academia and industry are expected to yield novel derivatives with improved pharmacological properties. As our understanding of biological mechanisms continues to evolve, compounds like 3-(2-cyanophenoxymethyl)benzoic acid will remain at the forefront of drug discovery efforts.

In summary, 3-(2-cyanophenoxymethyl)benzoic acid (CAS No. 1016880-52-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features enable diverse applications in drug development, synthetic chemistry, and analytical methodologies. As research progresses, this compound is poised to play an increasingly important role in addressing complex medical challenges through innovative molecular design.

1016880-52-6 (3-(2-cyanophenoxymethyl)benzoic acid) 関連製品

- 1785015-92-0(2,2-difluoro-2-(4-fluoro-2-methoxyphenyl)acetic acid)

- 1685245-63-9(4-(2,3-dichlorophenyl)but-3-en-2-one)

- 853953-30-7(4-BENZYLOXY-3-CHLORO-BENZONITRILE)

- 1502700-74-4(4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

- 115467-04-4(5-Bromo-2-ethoxy-1,3-difluorobenzene)

- 2171635-56-4(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid)

- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

- 266349-83-1(4,4'-bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl)

- 883711-28-2(3-2-(4-methoxyphenyl)acetamido-N-phenyl-1-benzofuran-2-carboxamide)

- 2228730-95-6(3-fluoro-3-5-(trifluoromethyl)pyridin-2-ylpropan-1-amine)